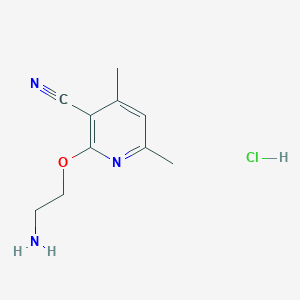![molecular formula C6H4Cl2N4 B1398735 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine CAS No. 939979-32-5](/img/structure/B1398735.png)
5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine
Overview
Description
5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is a chemical compound with the molecular weight of 203.03 . It is part of the pyrimidine family, a vital heterocyclic moiety that plays a crucial role in various biological procedures and cancer pathogenesis .
Molecular Structure Analysis
The InChI code for 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is 1S/C6H4Cl2N4/c1-12-4-3 (2-9-12)10-6 (8)11-5 (4)7/h2H,1H3 . This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, and 4 nitrogen atoms in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine include a molecular weight of 203.03 . Other specific physical and chemical properties such as density, melting point, and boiling point are not available in the search results.Scientific Research Applications
Medicinal Chemistry Inhibitory Activity
The compound 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine has been utilized in medicinal chemistry, particularly in the design of small molecules targeting CDK2 (cyclin-dependent kinase 2), which is significant in the regulation of the cell cycle. These compounds have shown inhibitory activity with IC50 values indicating their potential as therapeutic agents .
Antibacterial Applications
A library of pyrazolo[3,4-d]pyrimidine derivatives, which includes 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine, was synthesized and screened for antibacterial activity against various bacterial strains. Some derivatives exhibited higher antibacterial activity than standard drugs, highlighting their potential in developing new antibacterial treatments .
Future Directions
Pyrimidine derivatives, including 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine, have shown potential in the development of more potent and efficacious anticancer drugs . The future direction in this field may involve designing and developing novel pyrimidine derivatives for their anticancer activity.
Mechanism of Action
Target of Action
The primary target of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . This effect is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of the disease .
Result of Action
The inhibition of CDK2 by 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine leads to significant alterations in cell cycle progression . It also induces apoptosis within cells . These effects result in a decrease in cell proliferation, which is particularly beneficial in the treatment of cancer .
Action Environment
The action, efficacy, and stability of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine can be influenced by various environmental factors. For instance, the compound is a solid at room temperature . It is also classified as a combustible solid, indicating that it may pose a fire risk under certain conditions . Furthermore, the compound should be stored in a sealed container away from moisture . These factors should be taken into consideration when handling and storing the compound.
properties
IUPAC Name |
5,7-dichloro-1-methylpyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-12-4-3(2-9-12)10-6(8)11-5(4)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSHTSRLVMUZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725553 | |
| Record name | 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine | |
CAS RN |
939979-32-5 | |
| Record name | 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B1398652.png)




![N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine](/img/structure/B1398662.png)



![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B1398668.png)

![4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1398670.png)
![4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1398672.png)
